(S)-2-Amino-1-phenylethanol hydrochloride
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Overview
Description
(S)-2-Amino-1-phenylethanol hydrochloride is a chiral compound with significant importance in various fields of chemistry and biology. It is known for its role as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules. The compound is characterized by the presence of an amino group and a phenyl group attached to an ethanol backbone, making it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-1-phenylethanol hydrochloride typically involves the reduction of the corresponding ketone or the asymmetric hydrogenation of the corresponding imine. One common method is the reduction of acetophenone using a chiral catalyst to obtain the desired enantiomer. The reaction conditions often include the use of hydrogen gas and a chiral rhodium or ruthenium catalyst under controlled temperature and pressure.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic principles as laboratory synthesis but is optimized for large-scale production with considerations for cost, efficiency, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-1-phenylethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oximes or nitriles, while reduction typically produces primary amines.
Scientific Research Applications
(S)-2-Amino-1-phenylethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of various pharmaceuticals, including antihistamines and antidepressants.
Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-1-phenylethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of monoamine oxidase, leading to increased levels of neurotransmitters in the brain.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-1-phenylethanol hydrochloride: The enantiomer of (S)-2-Amino-1-phenylethanol hydrochloride with similar chemical properties but different biological activity.
Phenylephrine hydrochloride: A related compound used as a decongestant and vasopressor.
Epinephrine hydrochloride: Another similar compound with significant physiological effects as a hormone and neurotransmitter.
Uniqueness
This compound is unique due to its specific chiral configuration, which imparts distinct biological activity compared to its enantiomer. This chiral specificity is crucial in pharmaceutical applications, where the desired therapeutic effect often depends on the correct enantiomer.
Biological Activity
(S)-2-Amino-1-phenylethanol hydrochloride, a chiral amine with the molecular formula C8H11ClN2O, is recognized for its diverse biological activities and applications in pharmaceutical chemistry. This compound acts as a significant building block in the synthesis of various biologically active molecules, particularly in the fields of medicinal chemistry and biochemistry.
- Molecular Weight : Approximately 173.64 g/mol
- Chemical Structure : The compound features an amino group, a hydroxyl group, and a phenyl ring, which contribute to its biological activity and interaction with various molecular targets.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Key mechanisms include:
- Adrenergic Activity : The compound exhibits adrenergic properties, acting on adrenergic receptors which are crucial for neurotransmission and cardiovascular regulation.
- Enzyme Interaction : It may inhibit monoamine oxidase (MAO), leading to increased levels of neurotransmitters such as serotonin and dopamine in the brain, which has implications in mood regulation and antidepressant effects.
1. Neurotransmitter Modulation
This compound is structurally similar to dopamine, suggesting potential roles in modulating physiological functions related to mood and cognition. Its ability to enhance neurotransmitter levels positions it as a candidate for further research in neuropharmacology.
2. Antioxidant Properties
Research indicates that the compound may exhibit antioxidant activity, which could be beneficial in protecting cells from oxidative stress.
3. Antimicrobial Activity
Studies have shown that derivatives of this compound possess antimicrobial properties, making them potential candidates for developing new antimicrobial agents.
Applications in Research
This compound is utilized in various scientific research applications:
- Synthesis of Pharmaceuticals : It serves as an intermediate in synthesizing antihistamines and antidepressants.
- Biochemical Assays : The compound is employed as a substrate in enzyme assays due to its structural similarity to natural substrates.
Case Study 1: Synthesis of Enantiopure Compounds
In one study, this compound was utilized as a chiral building block for synthesizing enantiopure (R)-configured molecules. This was achieved through a one-pot enzymatic reduction process involving alcohol dehydrogenase and palladium nanoparticle catalysis, resulting in high yields and optical purity (>99% ee) of the final products .
Case Study 2: Neuropharmacological Research
A study investigated the effects of this compound on neurotransmitter levels in animal models. The results indicated that administration of the compound led to significant increases in serotonin and norepinephrine levels, suggesting its potential use as an antidepressant agent.
Comparative Analysis with Related Compounds
Compound Name | Structure Similarity | Unique Features |
---|---|---|
2-Aminoacetophenone | Phenyl ring with amino group | Precursor for synthesis of (S)-2-amino-1-phenylethanol |
Octopamine | Similar amine structure | Known for its role as a neurotransmitter |
Phenylethylamine | Basic amine structure | Functions primarily as a neuromodulator |
3-Amino-1-phenylpropanol | Similar backbone with an additional carbon | Exhibits different biological activity |
This table highlights the unique characteristics of this compound while underscoring its distinct applications and interactions within biological systems.
Properties
IUPAC Name |
(1S)-2-amino-1-phenylethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c9-6-8(10)7-4-2-1-3-5-7;/h1-5,8,10H,6,9H2;1H/t8-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYDEDCMIQAOCT-DDWIOCJRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CN)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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